
PF-06424439 メシル酸塩
説明
PF-06424439 is an orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT-2; IC50 = 14 nM). It is selective for DGAT-2 over the related acyltransferases DGAT-1, MGAT-2, and MGAT-3 (IC50s = >50 μM). PF-06424439 (0.1-10 mg/kg) reduces plasma triglyceride levels in sucrose-fed rats in a dose-dependent manner. It also reduces plasma levels of cholesterol and triglycerides as well as hepatic triglycerides in LDL receptor knockout mice fed a high-fat, high-cholesterol diet when administered at a dose of 60 mg/kg per day.
PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).
科学的研究の応用
Cancer Research
PF-06424439 has been extensively studied for its effects on cancer cells, particularly in enhancing the efficacy of radiotherapy.
- Radiosensitivity Enhancement : In vitro studies on MCF7 breast cancer cells demonstrated that pretreatment with PF-06424439 significantly increased radiosensitivity when combined with X-ray radiation. The study showed a reduction in colony formation by approximately 65% at higher radiation doses (6 Gy) compared to untreated controls, suggesting that DGAT2 inhibition may sensitize cancer cells to radiation therapy .
- Impact on Lipid Droplets : The compound's ability to reduce lipid droplet content was linked to decreased cell migration and impaired epithelial-to-mesenchymal transition, both critical factors in cancer metastasis .
Metabolic Disorders
PF-06424439 has shown promise in addressing dyslipidemia and related metabolic disorders:
- Lipid Level Reduction : In animal models, PF-06424439 effectively reduced plasma triglyceride and cholesterol levels, indicating its potential as a therapeutic agent for managing dyslipidemia .
- Cellular Effects : The compound has been used to study lipid synthesis in various cell types, including human hepatocytes and colorectal cancer stem cells. It was observed that PF-06424439 inhibited neutral lipid synthesis in HT-1080 cells and affected cell mortality in epithelial colon cells .
Data Table: Summary of Research Findings
Case Study 1: Radiosensitization in Breast Cancer
A study investigated the effect of PF-06424439 on MCF7 breast cancer cells subjected to X-ray treatment. Cells pre-treated with 10 µM of the compound showed a marked increase in radiosensitivity, leading to enhanced oxidative stress and DNA damage markers post-radiation exposure. This suggests that DGAT2 inhibition could be a viable strategy to improve radiotherapy outcomes .
Case Study 2: Impacts on Lipid Metabolism
In another study focusing on metabolic dysfunction, PF-06424439 was administered to dyslipidemic rats. Results indicated significant reductions in hepatic lipid levels, supporting its role as a therapeutic agent for managing lipid metabolism disorders. The findings highlight the compound's potential applicability beyond oncology into metabolic health .
作用機序
Target of Action
PF-06424439 Mesylate, also known as PF-06424439 (methanesulfonate), is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . DGAT2 is an enzyme that plays a crucial role in the synthesis of triglycerides, the main constituents of body fat in humans and other animals .
Mode of Action
PF-06424439 Mesylate interacts with DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate . It is a slowly reversible, time-dependent inhibitor , meaning that it binds to the enzyme and inhibits its activity over time, but can eventually be displaced, allowing the enzyme to regain its function.
Biochemical Pathways
By inhibiting DGAT2, PF-06424439 Mesylate disrupts the final step in the triglyceride synthesis pathway . This results in a decrease in the production of triglycerides, which are the primary form of fat storage in the body. The downstream effects of this disruption can include a reduction in body fat and improvements in markers of metabolic health .
Pharmacokinetics
The pharmacokinetic properties of PF-06424439 Mesylate include moderate clearance and a short half-life . These properties suggest that the compound is metabolized and eliminated from the body at a moderate rate.
Result of Action
The primary molecular effect of PF-06424439 Mesylate’s action is the reduction of triglyceride synthesis due to DGAT2 inhibition . On a cellular level, this can lead to a decrease in lipid accumulation within cells . In animal models, PF-06424439 Mesylate has been shown to reduce plasma triglyceride and cholesterol levels .
生化学分析
Biochemical Properties
PF-06424439 Mesylate interacts with DGAT2, an enzyme that catalyzes the final step of triglyceride synthesis . By inhibiting DGAT2, PF-06424439 Mesylate can affect the balance of lipid droplet formation and catabolism, which is critical for maintaining energy metabolism in cells .
Cellular Effects
PF-06424439 Mesylate has been shown to have significant effects on various types of cells. For instance, it has been used to study its effects on cell mortality and lipid synthesis in epithelial colon cells and colorectal cancer stem cells . It has also been used to study its inhibitory effects on neutral lipid synthesis in HT-1080 cells .
Molecular Mechanism
PF-06424439 Mesylate exerts its effects at the molecular level primarily through its inhibition of DGAT2 . This inhibition is slowly reversible and time-dependent, and it occurs in a noncompetitive mode with respect to the acyl-CoA substrate .
Dosage Effects in Animal Models
In animal models, PF-06424439 Mesylate has been shown to reduce hepatic lipid levels in dyslipidemic rats
Metabolic Pathways
PF-06424439 Mesylate is involved in the metabolic pathway of triglyceride synthesis, where it interacts with the enzyme DGAT2
生物活性
PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme involved in triglyceride synthesis. This compound has garnered attention for its potential therapeutic applications in treating metabolic disorders, particularly those related to dyslipidemia and hepatic steatosis.
Chemical Structure and Properties
- Chemical Name: [(3 R)-1-[2-[1-(4-Chloro-1 H-pyrazol-1-yl)cyclopropyl]-3 H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate
- Purity: ≥98%
- IC50 Value: 14 nM for DGAT2, indicating high potency with negligible activity against MGAT1-3 and DGAT1 .
PF-06424439 exerts its biological effects primarily through the inhibition of DGAT2, leading to a reduction in triglyceride synthesis. This inhibition has significant implications for lipid metabolism and overall energy homeostasis in cells.
In Vitro Studies
In vitro studies demonstrate that PF-06424439 effectively reduces triglyceride levels in human hepatocytes. The compound has been shown to:
- Decrease triglyceride synthesis significantly.
- Lower plasma triglyceride and cholesterol levels in rat models of dyslipidemia .
In Vivo Studies
Research involving animal models has highlighted the efficacy of PF-06424439 in managing metabolic dysfunctions:
- In a rat dyslipidemia model, administration of PF-06424439 resulted in notable decreases in both triglycerides and cholesterol levels, supporting its potential as a therapeutic agent for metabolic disorders .
Comparative Efficacy
A comparative analysis of DGAT inhibitors, including PF-06424439, reveals its superior selectivity for DGAT2 over other related enzymes. This specificity is crucial for minimizing off-target effects and enhancing therapeutic outcomes.
Compound | Target Enzyme | IC50 (nM) | Selectivity |
---|---|---|---|
PF-06424439 | DGAT2 | 14 | High |
PF-04620110 | DGAT1 | ~30 | Moderate |
Other DGAT Inhibitors | Various | Varies | Low to Moderate |
Clinical Relevance
The inhibition of DGAT2 by PF-06424439 has been linked to improvements in conditions such as hepatic steatosis and metabolic syndrome. By reducing lipid accumulation in the liver, this compound may help mitigate the progression of non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.
Research Findings
Recent studies have indicated that the modulation of lipid metabolism through DGAT2 inhibition can also influence other metabolic pathways, including:
- Enhanced mitochondrial activity.
- Improved ATP synthesis under conditions mimicking metabolic stress .
These findings suggest that PF-06424439 not only addresses lipid abnormalities but may also enhance cellular energy metabolism.
特性
IUPAC Name |
[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTFDNQQOJUJFL-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。